Boc-NH-PEG1-C5-OH

PROTAC linker optimization targeted protein degradation ternary complex geometry

Boc-NH-PEG1-C5-OH is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker containing a tert‑butoxycarbonyl (Boc)‑protected amine at one terminus and a primary hydroxyl group at the other, bridged by a single ethylene glycol unit (-OCH₂CH₂O-) and a five-carbon alkyl chain. With a molecular weight of 247.33 g/mol, a calculated LogP of 1.69, and rotatable bond count of 8, this compound is explicitly categorized as a PROTAC (PROteolysis TArgeting Chimera) linker and is employed in the synthesis of targeted protein degradation molecules.

Molecular Formula C12H25NO4
Molecular Weight 247.33 g/mol
Cat. No. B15542517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG1-C5-OH
Molecular FormulaC12H25NO4
Molecular Weight247.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15)
InChIKeyCUHGWBFUDZNHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-NH-PEG1-C5-OH: A Monodisperse PEG1-Based PROTAC Linker with Boc-Protected Amine and Terminal Hydroxyl Functionality


Boc-NH-PEG1-C5-OH is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker containing a tert‑butoxycarbonyl (Boc)‑protected amine at one terminus and a primary hydroxyl group at the other, bridged by a single ethylene glycol unit (-OCH₂CH₂O-) and a five-carbon alkyl chain . With a molecular weight of 247.33 g/mol, a calculated LogP of 1.69, and rotatable bond count of 8, this compound is explicitly categorized as a PROTAC (PROteolysis TArgeting Chimera) linker and is employed in the synthesis of targeted protein degradation molecules . It is also applicable as a non-cleavable linker in antibody‑drug conjugates (ADCs) and other bioconjugation applications where a defined spacer length and orthogonal deprotection chemistry are required [1].

Why Boc-NH-PEG1-C5-OH Cannot Be Replaced by PEG2, PEG3, or Alkyl-Only Linkers in PROTAC and Bioconjugation Workflows


Linker selection in targeted protein degradation and bioconjugation is not a matter of generic interchangeability; even a single ethylene glycol unit difference alters the spatial distance, conformational flexibility, and physicochemical properties of the final conjugate [1]. Systematic structure‑activity relationship studies demonstrate that PEG linker length directly governs ternary complex formation efficiency and subsequent target degradation potency in PROTACs, with suboptimal linker lengths resulting in reduced or abolished degradation activity [2]. Furthermore, the logP and rotatable bond profile of Boc-NH-PEG1-C5-OH differ measurably from its PEG2 and PEG3 analogs, affecting aqueous solubility, membrane permeability, and chromatographic behavior during purification. The Boc-protected amine and terminal hydroxyl termini also impose specific synthetic constraints: substituting a linker with an alternative functional group arrangement (e.g., carboxylic acid instead of hydroxyl) forces a complete redesign of the conjugation sequence and may necessitate re‑optimization of reaction conditions [3]. Consequently, substitution without rigorous comparative characterization risks failed synthesis, irreproducible biological activity, and wasted procurement resources.

Quantitative Differential Evidence: Boc-NH-PEG1-C5-OH Versus PEG2/PEG3 and Non-PEGylated Linker Alternatives


PEG1 Linker Length (Single Ethylene Glycol Unit) Provides the Shortest Flexible Spacer Among PEG-Based PROTAC Linkers

Boc-NH-PEG1-C5-OH contains exactly one ethylene glycol repeat unit (-OCH₂CH₂O-), resulting in a linker that is structurally shorter than its PEG2, PEG3, and PEG4 counterparts. Systematic linker-length variation studies in PROTAC development demonstrate that the shortest possible PEG spacer is frequently essential for achieving productive ternary complex geometry when the binding pockets of the E3 ligase and target protein are in close proximity [1]. In a 2026 structure-activity relationship study, GSPT1 degradation efficiency was shown to depend explicitly on the length of the flexible PEG chain linker, with certain target-ligase pairs exhibiting optimal activity only with shorter PEG linkers rather than longer ones [2]. This establishes Boc-NH-PEG1-C5-OH as the minimal PEG-based flexible spacer option in the PROTAC linker toolbox.

PROTAC linker optimization targeted protein degradation ternary complex geometry

Calculated LogP of 1.69 Confers Intermediate Lipophilicity Between Highly Hydrophilic PEG3+ Linkers and Hydrophobic Alkyl-Only Linkers

Boc-NH-PEG1-C5-OH has a calculated LogP value of 1.6903, which positions it as a moderately lipophilic linker . This value reflects the balance between the hydrophilic ethylene glycol unit (logP contribution of -OCH₂CH₂O- is negative) and the hydrophobic contributions from the C5 alkyl chain and Boc protecting group. By comparison, PEG3- and PEG4-containing linkers without extended alkyl chains typically exhibit lower LogP values (<1.0), while pure alkyl linkers of similar molecular weight demonstrate LogP values >2.5 [1]. The LogP of 1.69 aligns with the optimal range for cell-permeable PROTACs, as excessively hydrophilic linkers (LogP <0.5) may hinder membrane penetration, while excessively lipophilic linkers (LogP >3) may cause non-specific binding, aggregation, and poor aqueous solubility [2].

PROTAC physicochemical properties logP optimization linker lipophilicity membrane permeability

Terminal Hydroxyl (-OH) Enables Direct Esterification or Etherification Without Additional Activation Steps

Boc-NH-PEG1-C5-OH features a terminal primary hydroxyl group (-OH) that is directly available for conjugation via esterification (e.g., with carboxylic acid-containing ligands or payloads) or etherification (e.g., Williamson ether synthesis) . This contrasts with many PEG-based linkers that terminate in carboxylic acid (-COOH) or amine (-NH₂) groups, which require pre-activation (e.g., conversion to NHS esters or acid chlorides) before coupling, adding synthetic steps and reducing overall yield. The hydroxyl terminus also provides an orthogonal functional group relative to the Boc-protected amine, enabling sequential conjugation strategies without cross-reactivity concerns. In PROTAC assembly workflows, the ability to directly couple a hydroxyl-terminated linker to a carboxylate-containing ligand using standard carbodiimide-mediated esterification reduces the number of synthetic transformations required to access the final degrader molecule [1].

PROTAC synthesis linker conjugation chemistry hydroxyl functional group synthetic accessibility

Boc Protecting Group Provides Orthogonal Amine Protection with Acid-Labile Cleavage Compatible with Standard Solid-Phase and Solution-Phase PROTAC Synthesis

Boc-NH-PEG1-C5-OH incorporates a tert‑butoxycarbonyl (Boc) protecting group on the amine terminus, which is stable under basic, nucleophilic, and many reductive conditions but is rapidly cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . This orthogonal protection strategy is essential for multi-step PROTAC synthesis, where the amine must remain masked during esterification of the hydroxyl terminus, then be revealed for subsequent coupling to E3 ligase ligands. The Boc group's well-characterized cleavage kinetics and compatibility with standard peptide synthesis protocols make Boc-NH-PEG1-C5-OH readily integrable into automated synthesis platforms. This contrasts with linkers employing alternative amine protections (e.g., Fmoc, which requires basic conditions that may be incompatible with certain esters; or Cbz, which requires hydrogenolysis) [1].

PROTAC synthesis Boc protection orthogonal protecting groups amine deprotection

Research and Industrial Application Scenarios for Boc-NH-PEG1-C5-OH Based on Quantitative Differential Evidence


PROTAC Optimization Requiring the Shortest Possible PEG-Based Flexible Spacer

For E3 ligase-target protein pairs with binding pockets in close spatial proximity, Boc-NH-PEG1-C5-OH serves as the minimal flexible PEG spacer. Systematic linker-length variation studies confirm that linker length critically determines ternary complex formation efficiency, with certain targets (e.g., GSPT1) exhibiting degradation activity that depends explicitly on the length of the flexible PEG chain [1]. Use this linker when longer PEG2, PEG3, or PEG4 analogs produce suboptimal or absent degradation in preliminary screening.

Moderately Lipophilic PROTAC Development Where Both Aqueous Solubility and Membrane Permeability Are Required

With a calculated LogP of 1.69, Boc-NH-PEG1-C5-OH occupies an intermediate lipophilicity range that balances aqueous solubility with passive membrane permeability . This makes it particularly suitable for cell-based PROTAC assays where excessively hydrophilic linkers (LogP <0.5) may fail to cross the cell membrane, while highly lipophilic linkers (LogP >3) risk non-specific binding, aggregation, or precipitation from assay media [2].

Sequential PROTAC Assembly Requiring Orthogonal Functionalization of Hydroxyl and Amine Termini

Boc-NH-PEG1-C5-OH enables a two-step PROTAC assembly strategy: first, esterify the hydroxyl terminus with a carboxylate-containing ligand (e.g., target protein ligand), then deprotect the Boc-protected amine and couple to an E3 ligase ligand . This orthogonal approach minimizes side reactions and improves overall synthetic yield compared to linkers with identical terminal functional groups that require complex protection/deprotection schemes.

Bioconjugation and ADC Linker Applications Requiring a Defined Short Spacer with Boc-Protected Amine

Beyond PROTACs, Boc-NH-PEG1-C5-OH is applicable as a non-cleavable linker in antibody-drug conjugates (ADCs) and other bioconjugation contexts where a precise spacer length and orthogonal functional groups are required [3]. The Boc-protected amine provides a latent conjugation site that can be revealed post-conjugation of the hydroxyl terminus, enabling sequential payload attachment strategies.

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